Cyclopentyltriethoxysilane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGAITMRMJXXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CCCC1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584419 | |
| Record name | Cyclopentyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154733-91-2 | |
| Record name | (Triethoxysilyl)cyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154733-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentane, (triethoxysilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Fundamental Role of Organosilanes in Contemporary Chemical Science
Organosilanes are a class of silicon-containing compounds that feature at least one silicon-carbon bond. zmsilane.com They are characterized by a general structure RₙSiX₍₄₋ₙ₎, where R is an organic group (e.g., alkyl, amino, epoxy) and X is a hydrolyzable group, typically an alkoxy group like methoxy (B1213986) or ethoxy. researchgate.net This dual nature is the key to their versatility; the organic group can interact with organic polymers, while the hydrolyzable groups can react with inorganic materials, such as glass, metals, and silica (B1680970). researchgate.netsiwinsilicone.com
The primary function of organosilanes in materials science is to act as molecular bridges, or "coupling agents," that create strong, durable bonds at the interface between dissimilar materials. researchgate.netontosight.ai This bridging capability is achieved through a two-step reaction mechanism. First, the alkoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. researchgate.net These silanols then condense with hydroxyl groups on the surface of an inorganic substrate, forming stable covalent Si-O-substrate bonds. researchgate.net They can also condense with each other to form a cross-linked siloxane (Si-O-Si) network, creating a robust layer on the substrate surface. zmsilane.comresearchgate.net
This ability to modify surfaces and enhance adhesion is exploited in a vast range of applications, including:
Adhesion Promoters: Improving the bond between coatings, adhesives, or sealants and an inorganic substrate. siwinsilicone.com
Crosslinking Agents: Creating three-dimensional networks within polymers to improve their mechanical strength, thermal stability, and chemical resistance. zmsilane.com
Surface Modifiers: Altering the surface properties of materials, such as imparting hydrophobicity (water repellency) or oleophobicity (oil repellency). siwinsilicone.comcfmats.com
Precursors for Materials Synthesis: Serving as building blocks in the sol-gel process to create hybrid organic-inorganic materials with novel properties. siwinsilicone.com
Historical Context and Evolution of Cyclopentyltriethoxysilane Research Trajectories
While the broader history of organosilanes dates back decades, specific research into Cyclopentyltriethoxysilane is more recent and closely tied to advancements in polymer catalysis. The development of Ziegler-Natta catalysts for olefin polymerization created a need for external electron donors to control the stereoregularity of the resulting polymer. jaist.ac.jpgoogle.gm High stereoregularity, particularly for polypropylene (B1209903), leads to desirable properties like higher crystallinity and melting point. jaist.ac.jp
Alkoxysilanes, including this compound, emerged as effective external donors. google.gmgoogle.com Patents from the early 1990s describe the synthesis of novel silane (B1218182) compounds, including those with cycloalkyl groups like cyclopentyl, for use as catalytic components in olefin polymerization. google.com The goal was to develop catalysts that could achieve both high polymerization activity and high stereoregularity, a challenge with earlier donor compounds. google.com this compound and related compounds were found to be useful in producing polyolefins with high stereoregularity at high activity levels. google.com
The synthesis of this compound can be achieved through several routes, including the reaction of cyclopentyltrichlorosilane with ethanol (B145695). google.com Research has focused on optimizing these synthesis methods and exploring the compound's utility beyond catalysis. Its bulky cyclopentyl group, compared to simpler alkyl groups, provides specific steric hindrance that is advantageous in controlling catalyst activity and improving the properties of resulting polymers. This has led to its investigation as a modifier and building block in more advanced material systems.
Current Research Frontiers and Unaddressed Challenges Pertaining to Cyclopentyltriethoxysilane
Established Synthetic Routes to this compound
The preparation of this compound can be achieved through several well-established methods, primarily involving the use of chlorosilane precursors and alkoxy exchange reactions.
C₅H₉SiCl₃ + 3 C₂H₅OH → C₅H₉Si(OC₂H₅)₃ + 3 HCl
The process involves dissolving cyclopentyltrichlorosilane and ethanol (B145695) in a suitable dry solvent, followed by the slow addition of the hydrogen halide acceptor. wikipedia.org The mixture is typically stirred for a period to ensure complete reaction, after which the precipitated amine hydrochloride salt is removed by filtration. The final product, this compound, is then purified by distillation.
A patent describes a process where cyclopentyltrichlorosilane is first reacted with a different alcohol (ROH) and then with ethanol, or by reacting this compound directly with another alcohol (ROH) to produce alkoxy cyclopentyl diethoxysilanes. Current time information in Bangalore, IN.
Table 1: Synthesis of this compound from Cyclopentyltrichlorosilane
| Reactants | Catalyst/Acceptor | Solvent | Reaction Conditions | Product | Yield | Reference |
| Cyclopentyltrichlorosilane, Ethanol | Triethylamine | Tetrahydrofuran (THF) | Stirred for 1.5 h | This compound | Not specified | wikipedia.org |
| Cyclopentyltrichlorosilane, Ethanol | Hydrogen Halide Acceptor | Not specified | Not specified | This compound | High | Current time information in Bangalore, IN. |
Alkoxy exchange, or transesterification, is another significant route for the preparation of this compound and its derivatives. This method involves the reaction of an existing alkoxysilane with a different alcohol, leading to the exchange of alkoxy groups. For instance, cyclopentyltrimethoxysilane can be converted to this compound by reacting it with ethanol in the presence of a suitable catalyst.
The mechanism of this exchange can be catalyzed by either acids or bases. Current time information in Bangalore, IN. Acid catalysts, such as trifluoroborane-ether complexes or toluenesulfonic acid, protonate the oxygen of the alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the incoming alcohol. Current time information in Bangalore, IN. Base catalysts, like alkali metal alkoxides, deprotonate the incoming alcohol, increasing its nucleophilicity. Current time information in Bangalore, IN.
The reaction is typically reversible, and the equilibrium can be shifted towards the desired product by removing the more volatile alcohol (in this case, methanol) from the reaction mixture. The reaction temperature for alkoxy exchange reactions generally ranges from 0 to 100 °C, with reaction times varying from minutes to several hours. Current time information in Bangalore, IN.
Direct synthetic methods offer an alternative pathway to this compound, bypassing the use of chlorosilane precursors. One such approach involves the reaction of a tetraalkoxysilane, such as tetraethoxysilane (TEOS), with a Grignard reagent, like cyclopentyl magnesium bromide. nih.gov
The reaction is carried out in an ether solvent, such as t-butyl methyl ether or diethyl ether, at low temperatures to control the reactivity of the Grignard reagent. nih.govgoogle.com The cyclopentyl group from the Grignard reagent displaces one of the ethoxy groups on the TEOS molecule. The proposed mechanism for Grignard reactions with alkoxysilanes involves the initial formation of a complex between the Grignard reagent and the silane (B1218182), where the silane displaces a solvent molecule from the magnesium center. This is followed by a rearrangement of the complex through a four-centered transition state to yield the product and a magnesium alkoxide byproduct. researchgate.net
The reaction can be represented as:
Si(OC₂H₅)₄ + C₅H₉MgBr → C₅H₉Si(OC₂H₅)₃ + C₂H₅OMgBr
This method provides a direct route to introduce the cyclopentyl group onto the silicon atom. The yield of this compound can be significant, with one patent reporting a yield of 76% based on the amount of tetraethoxysilane used. google.com
Functionalization Strategies for this compound Analogues
The functionalization of this compound and its analogues is crucial for creating materials with tailored properties and for synthesizing more complex molecules. These strategies often involve the modification of the silane to introduce new reactive groups.
The reactivity of this compound can be tailored through various chemical modifications. One of the most common strategies is hydrosilylation, which involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org While this compound itself does not have a Si-H bond, related hydrosilanes can be used in conjunction with it, or it can be modified to introduce a Si-H group. The hydrosilylation reaction is typically catalyzed by transition metal complexes, most notably platinum compounds. wikipedia.org This reaction allows for the attachment of a wide variety of organic functional groups to the silicon atom, thereby altering the reactivity and properties of the resulting molecule.
Another approach to modify reactivity is through "click chemistry," a set of powerful, reliable, and selective reactions. wikipedia.orgmdpi.com For instance, if a cyclopentylsilane (B15369427) analogue is synthesized with an azide (B81097) or alkyne functionality, it can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to link with other molecules, creating complex architectures with specific functionalities. wikipedia.orgglenresearch.com
The synthesis of functionalized silane compounds from this compound or its precursors opens up a wide range of applications.
Silsesquioxanes: this compound can serve as a monomer for the synthesis of polyhedral oligomeric silsesquioxanes (POSS), specifically octacyclopentyl-T₈-silsesquioxane. This is achieved through the hydrolytic condensation of this compound, often catalyzed by tetra-n-butylammonium fluoride (B91410) (TBAF). masterorganicchemistry.commit.edu The reaction, when carried out in a solvent like acetone, can produce high yields of the silsesquioxane cage structure. masterorganicchemistry.com
Table 2: Synthesis of Octacyclopentyl-T₈-silsesquioxane from this compound
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Chloroform | 48 | 13.4 | masterorganicchemistry.com |
| THF | 12 | 23.4 | masterorganicchemistry.com |
| Acetone | 4 | 94.8 | masterorganicchemistry.com |
Aminosilanes: The preparation of aminosilanes is another important functionalization route. While direct amination of this compound is not commonly reported, related aminosilanes can be synthesized through various methods, such as the dehydrocoupling of amines and silanes. nih.gov These compounds, containing both an amino group and hydrolyzable alkoxy groups, are valuable as adhesion promoters and in surface modification. For example, a general method for preparing aminosilane (B1250345) copolymers involves the reaction of an aminosilane with an epoxy silane in the presence of a catalyst. masterorganicchemistry.com The amino group provides a site for further chemical reactions, allowing for the covalent bonding of the silane to organic polymers.
Detailed Hydrolysis Reaction Pathways
c-C5H9Si(OCH2CH3)3 + 3H2O ⇌ c-C5H9Si(OH)3 + 3CH3CH2OH
This process is generally catalyzed by either acids or bases. unm.educfmats.com
Under acidic conditions, the hydrolysis of trialkoxysilanes proceeds via a mechanism involving the protonation of an alkoxy group. unm.edulibretexts.org This initial protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. mdpi.comorgoreview.com
The proposed mechanism involves the following steps:
Protonation of the alkoxy group: An ethoxy group is protonated by a hydronium ion (H3O+), forming a good leaving group (ethanol). libretexts.orgnerdfighteria.info
Nucleophilic attack by water: A water molecule attacks the silicon center. libretexts.orgyoutube.com
Deprotonation: A proton is lost from the attacking water molecule, resulting in the formation of a silanol (B1196071) group (Si-OH) and regenerating the acid catalyst. youtube.comchemguide.co.uk
This process repeats for the remaining two ethoxy groups. The rate of acid-catalyzed hydrolysis is influenced by the steric bulk of the alkyl and alkoxy groups. unm.edu Generally, the reaction is faster in acidic media compared to neutral conditions. cfmats.comqu.edu.qa Studies on similar organotrialkoxysilanes have shown that the activation energy for hydrolysis in an acidic medium can be significant. qu.edu.qa For instance, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane (B36694) in an acidic medium was found to be 58 kJ mol⁻¹. qu.edu.qa
Key Characteristics of Acid-Catalyzed Hydrolysis
| Feature | Description |
|---|---|
| Catalyst | Typically strong acids like HCl or H2SO4. libretexts.org |
| Mechanism | Involves protonation of the alkoxy group, making the silicon atom more electrophilic. mdpi.comorgoreview.com |
| Intermediate | A positively charged, five-coordinate silicon transition state is proposed. mdpi.com |
| Reaction Rate | Generally faster than base-catalyzed hydrolysis for the initial hydrolysis step. Increases with increasing acidity. unm.edu |
In alkaline conditions, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. mdpi.comchemistrysteps.com This process follows a bimolecular nucleophilic substitution (SN2) pathway at the silicon center. mdpi.com
The proposed mechanism is as follows:
Nucleophilic attack: A hydroxide ion directly attacks the electron-deficient silicon atom. nerdfighteria.infobyjus.com
Transition state: A negatively charged, pentacoordinate transition state is formed. mdpi.com
Leaving group departure: An ethoxide ion (CH3CH2O-) is displaced, which then abstracts a proton from water to form ethanol and regenerate the hydroxide catalyst. nerdfighteria.info
Comparative Aspects of Hydrolysis Mechanisms
| Catalyst | Mechanism Pathway | Key Intermediates/Transition States |
|---|---|---|
| Acid | Protonation of the alkoxy group followed by nucleophilic attack of water. libretexts.orgnerdfighteria.info | Positively charged pentacoordinate transition state. mdpi.com |
| Base | Direct nucleophilic attack of hydroxide ion on the silicon atom. mdpi.comnerdfighteria.info | Negatively charged pentacoordinate transition state. mdpi.com |
While acid and base catalysis are more common, hydrolysis can also occur with water alone, although at a much slower rate. cfmats.comorgoreview.com In the absence of a catalyst, water acts as a weak nucleophile. orgoreview.com The mechanism is thought to involve the coordination of water molecules to the silicon atom, facilitating the departure of the alkoxy group. The presence of hydroxyl groups on a substrate surface can also promote hydrolysis. gelest.comgelest.com
Condensation Reaction Pathways and Siloxane Network Formation
Following hydrolysis, the resulting cyclopentylsilanetriols can undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and eventually a cross-linked network. mdpi.comgelest.comgelest.com Condensation can proceed through two main pathways: alcohol condensation and water condensation. mdpi.com
In alcohol condensation, a silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. mdpi.com
c-C5H9Si(OH)3 + c-C5H9Si(OCH2CH3)3 → (c-C5H9)(OH)2Si-O-Si(OCH2CH3)2(c-C5H9) + CH3CH2OH
This reaction is generally slower than water condensation. Like hydrolysis, it can be catalyzed by both acids and bases. mdpi.com
Water condensation involves the reaction between two silanol groups to form a siloxane bond and a water molecule. mdpi.com
2 c-C5H9Si(OH)3 → (c-C5H9)(OH)2Si-O-Si(OH)2(c-C5H9) + H2O
This is a crucial step in the formation of the final polysilsesquioxane network. The rate of water condensation is also dependent on the pH of the reaction medium. unm.edu In acidic conditions, one silanol group is protonated, making it more reactive towards nucleophilic attack by another neutral silanol group. mdpi.com In basic conditions, a silanol group is deprotonated to form a silanolate anion, which then attacks a neutral silanol group. mdpi.com The condensation process leads to the formation of various structures, including linear chains, cyclic compounds, and highly branched three-dimensional networks. conicet.gov.ar
Formation of Siloxane Bridges (Si-O-Si) and Oligomeric Structures
The condensation of cyclopentylsilanetriol molecules leads to the progressive formation of siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting polysiloxane network. nih.govwikipedia.org This process begins with the reaction between two silanol molecules to form a dimer, and continues as more monomers and small oligomers are added, leading to the growth of larger, more complex three-dimensional structures. mdpi.comresearchgate.net
The structure of these oligomers can range from linear chains to more complex branched and cyclic arrangements. open.ac.uklongdom.org The specific architecture of the resulting polymer is heavily influenced by the reaction conditions. The formation of these oligomeric structures is a critical step, as it dictates the final properties of the material derived from this compound. longdom.orgresearchgate.net
Kinetic Studies and Influencing Factors on Reactivity
Impact of pH and Water-to-Silane Molar Ratios
The pH of the reaction medium plays a critical role in the kinetics of hydrolysis and condensation. cfmats.comresearchgate.net Generally, the hydrolysis of alkoxysilanes is slowest at a neutral pH of 7 and is significantly accelerated under either acidic or basic conditions. cfmats.com In acidic environments (pH < 7), the hydrolysis reaction is typically fast, while the condensation reaction is slower. researchgate.net This condition favors the formation of more linear, weakly branched polymeric structures. Conversely, under basic conditions (pH > 7), the condensation reaction is generally faster than hydrolysis, leading to the formation of more highly branched, colloidal-like particles. unm.edu
The molar ratio of water to silane is another crucial parameter that affects the reaction kinetics. An increase in the water-to-silane ratio generally enhances the rate of hydrolysis up to a certain point. mdpi.com However, an excess of water can sometimes inhibit the reaction, potentially due to the limited solubility of the alkoxysilane. mdpi.com The amount of water also influences the structure of the resulting oligomers and polymers. mdpi.com
Table 1: Influence of pH and Water-to-Silane Ratio on Reaction Rates
| Factor | Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |
| pH | Acidic (e.g., pH 4) | Fast researchgate.net | Slow researchgate.net | Weakly branched polymers unm.edu |
| Neutral (pH 7) | Slowest cfmats.com | - | - | |
| Basic (e.g., pH 10) | Accelerated cfmats.com | Fast unm.edu | Highly branched particles unm.edu | |
| Water-to-Silane Ratio | Low | Slower Hydrolysis | - | Favors formation of specific oligomers mdpi.com |
| High | Faster Hydrolysis (up to a limit) mdpi.com | - | Increased molecular weight of oligomers mdpi.com |
Role of Catalyst Nature and Concentration
The choice of catalyst and its concentration are pivotal in directing the hydrolysis and condensation of this compound. Both acid and base catalysts are effective, but they operate through different mechanisms. unm.edu
Acid catalysts, such as hydrochloric acid or acetic acid, work by protonating the ethoxy group, making it a better leaving group. unm.edugoogle.com Basic catalysts, like sodium hydroxide or ammonium (B1175870) hydroxide, involve the nucleophilic attack of a hydroxide ion on the silicon atom. unm.edugoogle.com The concentration of the catalyst directly influences the reaction rate; a higher concentration generally leads to a faster reaction. cfmats.com Various compounds, including inorganic acids and bases, as well as organometallic compounds, can be used to catalyze these reactions. google.com
Steric and Inductive Effects on Reaction Rates
The molecular structure of the silane itself plays a significant role in its reactivity. The cyclopentyl group attached to the silicon atom in this compound exerts both steric and inductive effects that influence the rates of hydrolysis and condensation. unm.edunumberanalytics.com
Steric effects arise from the physical bulk of the cyclopentyl group. numberanalytics.com This bulk can hinder the approach of the nucleophile (e.g., a water molecule or a hydroxide ion) to the silicon center, potentially slowing down the reaction rate compared to silanes with smaller alkyl groups. numberanalytics.comdalalinstitute.com
Inductive effects relate to the electron-donating or electron-withdrawing nature of the substituent. numberanalytics.com The cyclopentyl group is an electron-donating group. Under acidic hydrolysis conditions, electron-donating groups can stabilize the positively charged transition state, thereby increasing the reaction rate. unm.edu Conversely, under basic conditions, electron-donating groups can destabilize the negatively charged transition state, leading to a slower reaction rate. unm.edu Therefore, the inductive effect of the cyclopentyl group will have opposing influences on the reaction rate depending on the pH of the medium. unm.edu
Table 2: Summary of Steric and Inductive Effects
| Effect | Description | Impact on this compound Reactivity |
| Steric Effect | The spatial bulk of the cyclopentyl group hinders the approach of reactants to the silicon atom. numberanalytics.comdalalinstitute.com | Generally slows down the reaction rate due to steric hindrance. numberanalytics.com |
| Inductive Effect | The cyclopentyl group donates electron density to the silicon atom. unm.edu | Accelerates hydrolysis under acidic conditions by stabilizing the transition state. Slows hydrolysis under basic conditions by destabilizing the transition state. unm.edu |
Integration of Cyclopentyltriethoxysilane in Hybrid Organic Inorganic Materials Science
Sol-Gel Processing for Hybrid Material Fabrication
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules, starting with a colloidal solution (sol) that evolves into a gel-like network. wikipedia.org For hybrid organic-inorganic materials, organoalkoxysilanes like Cyclopentyltriethoxysilane serve as key precursors, enabling the incorporation of organic functionalities into an inorganic silica (B1680970) network at a molecular level. mdpi.orgmdpi.com This method is advantageous due to its low-temperature requirements and the fine control it offers over the final product's chemical composition and microstructure. wikipedia.org
Precursor Selection and Formulation Design Principles
The successful fabrication of hybrid materials via the sol-gel process hinges on the careful selection of precursors and the design of the formulation. The choice of precursor dictates the properties of the final material. mdpi.com this compound is selected for its ability to introduce a bulky, hydrophobic cyclopentyl group into the material's structure. This organic moiety is covalently bonded to the silicon atom, ensuring its stable integration within the final silica network.
Key principles in formulation design include:
Precursor Reactivity: The hydrolysis and condensation rates of the silicon alkoxide precursors are critical. dergipark.org.tr this compound, an organotrialkoxysilane, has a different reaction kinetic compared to tetra-alkoxysilanes like Tetraethyl Orthosilicate (TEOS). The steric hindrance from the cyclopentyl group can slow down the self-condensation process. mdpi.com
Co-condensation: It is often co-polymerized with other precursors, such as TEOS, to build the primary inorganic network. mdpi.com The molar ratio between this compound and other silica precursors is a crucial parameter for tailoring the material's properties, including mechanical strength, thermal stability, and surface hydrophobicity. mdpi.org
Catalyst and pH Control: The pH of the reaction medium significantly influences the kinetics of both hydrolysis and condensation reactions. nih.gov Acidic or basic catalysts are employed to control which reaction is favored, thereby directing the structure of the resulting network, whether it be more linear or more highly cross-linked. nih.gov
Solvent and Water Content: The choice of solvent must ensure the homogeneity of the precursors. mdpi.org The amount of water added (often expressed as the hydrolysis ratio, h = [H₂O]/[Si]) is a stoichiometric parameter that governs the extent of the hydrolysis reaction.
The table below summarizes the key variables in the sol-gel formulation design involving organotrialkoxysilane precursors.
| Parameter | Influence on Sol-Gel Process | Desired Outcome |
| Precursor Type | Introduces specific organic functionalities and affects reaction kinetics. | Tailored material properties (e.g., hydrophobicity, flexibility). |
| Molar Ratios | Controls the density of organic groups and the degree of cross-linking. | Optimization of mechanical and chemical characteristics. |
| Catalyst (pH) | Dictates the relative rates of hydrolysis and condensation. | Control over the final network structure (particulate vs. polymeric). |
| Water/Precursor Ratio | Determines the completeness of the hydrolysis reaction. | Ensures formation of a stable and well-defined gel network. |
| Solvent | Affects precursor solubility and reaction medium polarity. | Homogeneous reaction mixture and controlled gelation. |
Non-Hydrolytic Sol-Gel Routes for this compound-Derived Materials
While conventional sol-gel methods rely on the hydrolysis of precursors, non-hydrolytic sol-gel (NHSG) processes provide an alternative route that avoids water altogether. uclouvain.be These methods offer excellent control over the material's composition and homogeneity, as issues related to differing hydrolysis rates of precursors are eliminated. mdpi.com For a precursor like this compound, NHSG routes typically involve condensation reactions between a silicon halide and a silicon alkoxide, or reactions in organic solvents like benzyl (B1604629) alcohol that act as an oxygen donor. mdpi.comnih.govresearchgate.net
A common NHSG pathway is the alkyl halide elimination reaction, where a metal chloride reacts with a metal alkoxide. mdpi.com In the context of this compound, this could involve a reaction with a silicon chloride species, eliminating an ethyl chloride molecule to form a Si-O-Si bridge. Another approach involves the "ether elimination" route. researchgate.net These non-aqueous systems are particularly useful for creating hybrid materials where the organic component might be sensitive to water or where a highly pure, hydroxyl-free network is desired. researchgate.net The absence of water and its high surface tension can also be advantageous during the drying process, potentially reducing pore collapse and leading to materials with higher surface areas. uclouvain.be
Advanced Material Systems Derived from this compound
The unique structure of this compound makes it a valuable precursor for the synthesis of highly defined, nanostructured materials. Among the most significant are Polyhedral Oligomeric Silsesquioxanes (POSS).
Polyhedral Oligomeric Silsesquioxanes (POSS) Synthesis and Structures
POSS are cage-like molecules with the general formula (RSiO₁.₅)ₙ, where 'R' is an organic substituent. researchgate.net These molecules represent the smallest possible particles of silica, featuring an inorganic siloxane core (Si-O-Si) and an outer layer of organic groups. When the 'R' group is cyclopentyl, the resulting molecule is Cyclopentyl-POSS. These structures are synthesized through the controlled hydrolysis and condensation of this compound or its corresponding silanetriol derivative, Cyclopentylsilanetriol. mdpi.com
Directed Synthesis of Cyclopentyl-POSS Cages
The synthesis of specific Cyclopentyl-POSS cage structures, such as those with six (T₆), eight (T₈), ten (T₁₀), or twelve (T₁₂) silicon atoms, can be directed by carefully controlling reaction conditions. mdpi.comresearchgate.net The formation of these cages often starts with the hydrolysis of this compound to form Cyclopentylsilanetriol. mdpi.com This intermediate can then undergo condensation. mdpi.com
One documented method involves the condensation of cyclopentyl-substituted silanetriol, which first yields a disiloxanetetrol as a primary product before further condensing into the hexameric T₆ cage. mdpi.com The use of catalysts, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), has been shown to improve the yields and facilitate the formation of larger cages like T₈, T₁₀, and T₁₂ from cyclopentyl-based resins. researchgate.net The choice of solvent and temperature also plays a critical role in directing the self-assembly process toward a specific cage size and geometry. The properties of materials incorporating these cages are influenced by the cyclopentyl substituents; for instance, polymers with cyclopentyl-POSS tend to have lower thermal transition temperatures compared to those with cyclohexyl-POSS cages. umich.edu
The table below presents data on the synthesis of a Cyclopentyl-POSS T₆ cage.
| Starting Material | Intermediate Product | Final Product | Characterization Methods |
| Cyclopentylsilanetriol | 1,3-Dicyclopentyldisiloxane-1,1,3,3-tetrol | Hexacyclopentyl-substituted T₆ Cage | Multinuclear NMR, Single Crystal X-ray Diffraction |
Data sourced from research on the condensation of cyclopentyl-substituted silanetriol. mdpi.com
Encapsulation Phenomena within Silsesquioxane Frameworks
The hollow, cage-like structure of silsesquioxanes allows them to act as hosts for encapsulating smaller ions or molecules. This host-guest interaction is a key area of research for creating novel functional materials. researchgate.net The encapsulation of fluoride ions (F⁻), for example, has been demonstrated within silsesquioxane cages. researchgate.net The fluoride ion can be entrapped in the inner core of the cage, where it interacts with the silicon atoms through electrostatic and coordination forces. researchgate.net
This encapsulation can be used to create unique ionic hybrid materials or to stabilize reactive species. The interaction between the guest molecule and the internal surface of the POSS cage is influenced by the nature of the organic substituents on the cage's exterior. The encapsulation of guest emitters within porous crystalline frameworks, including silsesquioxanes, is also a strategy for developing materials with advanced photophysical properties, such as delayed luminescence. rsc.org This demonstrates the potential of silsesquioxane frameworks as versatile platforms for molecular encapsulation and the design of advanced functional materials. researchgate.net
Development of Organic-Inorganic Composite Materials
Organic-inorganic composite materials are engineered to leverage the respective strengths of their constituent phases—typically the processability and flexibility of an organic polymer with the rigidity and thermal stability of an inorganic filler. This compound plays a crucial role in the synthesis of these materials, primarily through sol-gel processes. mdpi.com
One common method is the co-condensation of this compound with a primary inorganic precursor, such as tetraethoxysilane (TEOS). acs.orgrsc.org In this "one-pot" synthesis, the ethoxy groups on the silicon atom of both precursors hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanols then undergo condensation reactions, forming a stable, cross-linked silica (Si-O-Si) network. mdpi.com Because this compound is incorporated directly into this network, its organic cyclopentyl moiety becomes an integral part of the final material's structure. rsc.orgnih.gov
The incorporation of the cyclopentyl group imparts a distinct organic, hydrophobic character to the otherwise inorganic silica matrix. This approach allows for the creation of hybrid materials at the molecular level, where the properties can be finely tuned by adjusting the ratio of the organosilane to the inorganic precursor. nih.gov These composites benefit from improved interfacial compatibility, which can lead to enhanced mechanical properties and better dispersion of inorganic domains within an organic polymer matrix. researchgate.net
Table 1: Properties of Organic-Inorganic Hybrid Fillers
| Property | Value |
|---|---|
| Organic Component Content | 16.5 wt% |
| Inorganic Component Content | 83.1 wt% |
| Compressive Strength of Composite | 397.0 MPa |
| Flexural Strength of Composite | 142.5 MPa |
| Elastic Modulus of Composite | 11.5 GPa |
This table presents typical physical properties for a composite resin incorporating an organic-inorganic hybrid filler synthesized using an organosilane, demonstrating the mechanical robustness achievable with such materials. nih.gov
Formation of Interpenetrating Networks (IPNs)
An Interpenetrating Polymer Network (IPN) is a material comprising two or more distinct polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. nih.govmdpi.comyoutube.com IPNs often exhibit properties that are a synergistic combination of their constituent networks. nih.gov
This compound can be used to form the inorganic component of an IPN. The process involves the hydrolytic polycondensation of the silane (B1218182) to form a cross-linked polysiloxane network. google.com This reaction can be performed simultaneously with the polymerization of a separate set of organic monomers to form a second, organic network. google.comnih.gov For this to result in a true IPN, the rates of the two network-forming reactions must be carefully controlled to ensure that the networks become physically entangled. google.com
For example, a mixture containing this compound, water, an epoxy resin, and an amine curing agent can be reacted. The silane undergoes hydrolysis and condensation to form the polysiloxane network, while the epoxy and amine react to form the organic polymer network. google.com The resulting IPN structure benefits from the thermal stability and rigidity of the siloxane network and the toughness of the epoxy network. The non-polar cyclopentyl groups within the siloxane network can also influence the morphology and domain size of the final IPN. nih.gov
Fabrication of Advanced Membrane Structures
In membrane science, surface properties such as hydrophobicity are critical for applications like membrane distillation, gas separation, and oil-water separation. tandfonline.com Inherently hydrophilic ceramic or polymeric membranes can be rendered hydrophobic through surface modification, a process where this compound is highly effective. nih.govutwente.nl
The fabrication process involves grafting the silane onto the membrane surface, including the internal pore walls. The triethoxysilane (B36694) end of the molecule reacts with hydroxyl groups present on the surface of materials like alumina (B75360) or titania, forming stable covalent bonds. utwente.nl This post-modification treatment effectively replaces hydrophilic hydroxyl groups with the non-polar cyclopentyl groups. gelest.com
This modification leads to a significant increase in the hydrophobicity of the membrane, as evidenced by an increased water contact angle. nih.gov The presence of the bulky cyclopentyl groups can also influence the effective pore size of the membrane, potentially enhancing selectivity. By creating a hydrophobic barrier, the modified membranes resist wetting by water, which is a crucial requirement for processes like membrane distillation where only water vapor should pass through the pores. tandfonline.com The stable chemical bond ensures the durability of the hydrophobic treatment even under harsh operating conditions.
Interface Engineering and Surface Modification via this compound
This compound is a versatile molecule for interface engineering and surface modification due to its dual chemical nature. nbinno.com The triethoxysilane group provides a reactive handle for bonding to inorganic substrates, while the organic cyclopentyl group allows for interaction with organic polymers and dictates the surface energy of the modified material. researchgate.netsinosil.com This functionality enables its use as a coupling agent, adhesion promoter, and surface energy modifier across a wide range of applications. onlytrainings.comgoogle.com
Mechanisms of Adhesion Promotion
The primary mechanism by which this compound and other silane coupling agents promote adhesion between an inorganic substrate and an organic polymer involves the formation of a durable, chemical bridge across the interface. nbinno.comsinosil.comhengdasilane.com This process can be described in a series of steps:
Hydrolysis: The three ethoxy groups (-OCH₂CH₃) on the silicon atom react with water molecules, often present as trace moisture on the substrate surface, to form reactive silanol groups (Si-OH) and ethanol (B145695) as a byproduct. ccl.net
Condensation: These newly formed silanol groups can then react in two ways. They can form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups (-OH) on the surface of an inorganic substrate like glass, metal, or silica. sinosil.com Additionally, they can self-condense with other silanol groups to form a cross-linked, durable polysiloxane network at the interface. ccl.net
Interfacial Interaction: The cyclopentyl group, which is oriented away from the inorganic substrate, forms the new organic-facing surface. This non-polar, hydrocarbon group can physically entangle and establish van der Waals forces with the polymer chains of the organic matrix being applied. sinosil.com
This molecular-level linkage effectively couples the dissimilar materials, improving bond strength and, crucially, enhancing the hydrolytic stability of the interface, making the bond more resistant to degradation by moisture. onlytrainings.com
Modulation of Surface Hydrophilicity and Hydrophobicity
The wettability of a surface is governed by its surface free energy. This compound is particularly effective at transforming hydrophilic surfaces into hydrophobic ones. gelest.com Hydrophilic surfaces, such as glass or metal oxides, are characterized by high surface energy due to the presence of polar hydroxyl groups, which readily form hydrogen bonds with water.
When a surface is treated with this compound, the silanol groups of the hydrolyzed silane react with the surface hydroxyls, effectively capping them. gelest.com The non-polar, aliphatic cyclopentyl groups are oriented outwards, creating a new surface with low surface free energy. lehigh.edu This new surface is unable to form strong hydrogen bonds with water, leading to a significant increase in water repellency. gelest.com The degree of hydrophobicity is directly related to the density of the alkyl groups on the surface and their ability to shield the underlying polar substrate from interaction with water. gelest.comgelest.com This change is quantifiable by measuring the water contact angle, which increases dramatically after silane treatment. acs.orgresearchgate.net
Table 2: Effect of Alkyl Silane Modification on Surface Wettability
| Surface Treatment | Water Contact Angle (°) | Surface Character |
|---|---|---|
| Unmodified Silica | < 45° | Hydrophilic |
| Silica modified with Trimethylchlorosilane | 153° | Superhydrophobic |
| Silica modified with Octadecyltriethoxysilane | > 140° | Hydrophobic |
| Silica modified with branched-structure silanes | > 150° | Superhydrophobic |
This table shows representative data on how treating a hydrophilic silica surface with various non-polar organosilanes, similar in function to this compound, significantly increases the water contact angle, indicating a shift to a hydrophobic or superhydrophobic state. acs.orgresearchgate.net
Tailoring Polymer-Inorganic Interfaces
In polymer composites, the interface between the polymer matrix and inorganic fillers (e.g., silica, glass fibers) is often a point of weakness due to chemical incompatibility. researchgate.net Hydrophilic fillers tend to agglomerate within a non-polar, hydrophobic polymer matrix, leading to poor dispersion and compromised mechanical properties.
This compound acts as an effective interfacial compatibilizer or "coupling agent." researchgate.netdntb.gov.ua By pre-treating the inorganic filler, the silane forms a covalent bond with the filler surface as described previously. The outward-facing cyclopentyl groups present a more hydrophobic, organophilic surface to the polymer matrix. sinosil.com This surface modification reduces the interfacial tension between the filler and the polymer, promoting several key benefits:
Improved Dispersion: The modified fillers are more easily wetted by the polymer matrix, preventing agglomeration and leading to a more uniform distribution. researchgate.net
Enhanced Adhesion: The chemical bridge formed by the silane creates strong adhesion at the filler-polymer interface, allowing for efficient stress transfer from the flexible polymer to the rigid filler. onlytrainings.com
Through this mechanism, this compound allows for the precise tailoring of the interface to achieve optimal performance in the final composite material.
Enhancing Polymer Compatibility and Blending
The efficacy of polymer blends often hinges on the interfacial adhesion between the constituent polymers. In many cases, polymers are immiscible, leading to phase separation and poor mechanical properties. Silane coupling agents are instrumental in mitigating this issue by acting as interfacial bridges. youtube.com
This compound, an alkyltriethoxysilane, can enhance the compatibility of polymer blends, particularly those containing inorganic fillers or nanoparticles. The fundamental mechanism involves the dual reactivity of the silane molecule. The ethoxy groups can hydrolyze to form reactive silanol groups, which can then condense with hydroxyl groups present on the surface of inorganic materials, such as silica or glass fibers, forming stable covalent bonds. researchgate.net The cyclopentyl group, being a non-polar hydrocarbon moiety, can physically entangle with or exhibit van der Waals forces with the non-polar polymer matrix.
This dual functionality allows CPTES to improve the dispersion of inorganic fillers within a polymer matrix, leading to more homogeneous blends with enhanced properties. nih.gov The improved interfacial adhesion translates to better stress transfer from the polymer matrix to the filler, resulting in increased mechanical strength and thermal stability of the composite material. researchgate.netnih.gov
While specific data on this compound is not extensively available in public literature, the principles of its function can be inferred from the behavior of similar alkyltriethoxysilanes in polymer composites. The table below summarizes the expected impact of CPTES on the properties of a hypothetical polymer blend.
| Property | Effect of CPTES Addition | Mechanism of Improvement |
| Tensile Strength | Increase | Improved stress transfer at the polymer-filler interface. |
| Impact Strength | Increase | Enhanced interfacial adhesion prevents crack propagation. |
| Thermal Stability | Increase | Reduced mobility of polymer chains at the interface. |
| Dispersion of Filler | Improved | Reduced agglomeration of filler particles due to surface modification. |
| Water Absorption | Decrease | Hydrophobic cyclopentyl groups create a barrier to moisture. |
This table illustrates the anticipated effects of this compound based on the established principles of silane coupling agents in polymer composites.
Polymer Grafting Strategies at Inorganic Interfaces
The functionalization of inorganic surfaces with well-defined polymer layers, often termed "polymer brushes," is a powerful technique to tailor the surface properties of materials for a myriad of applications. mdpi.com this compound can play a crucial role in the initial step of surface functionalization for subsequent polymer grafting.
The primary strategies for creating polymer brushes are "grafting to" and "grafting from."
"Grafting to" : This method involves the attachment of pre-synthesized polymers with reactive end-groups to a surface. In this context, a surface could be pre-treated with CPTES to create a hydrophobic interface that promotes the adhesion of a polymer that is also hydrophobic.
"Grafting from" : This approach involves immobilizing an initiator on the surface and then initiating polymerization from these surface-anchored sites. polygroupinc.com For this strategy, a derivative of CPTES containing an initiator moiety would be required. However, a more common approach is to first create a self-assembled monolayer of a silane that does contain an initiator group.
The role of CPTES in these strategies is primarily to create a well-defined and stable anchor point on the inorganic substrate. The triethoxysilane group ensures covalent attachment to the surface, while the cyclopentyl group provides a specific chemical functionality at the interface. By creating a cyclopentyl-terminated surface, one can control the surface energy and wettability, which are critical parameters for subsequent polymer grafting and interaction with the surrounding environment.
The density and thickness of the grafted polymer brushes can be controlled by varying the reaction conditions, such as the concentration of the silane, the reaction time, and the polymerization conditions.
Analysis of Protein-Polymer Interactions at Nanoscale Interfaces
The interaction of proteins with material surfaces is a critical consideration in biomedical applications, as it governs biocompatibility, biofouling, and the performance of medical implants and biosensors. nih.gov The surface modification of materials with silanes can significantly influence protein adsorption.
Surfaces treated with this compound are expected to be hydrophobic due to the non-polar nature of the cyclopentyl group. Generally, hydrophobic surfaces tend to promote protein adsorption through hydrophobic interactions. nih.gov When a material is exposed to a biological fluid, proteins will rapidly adsorb to the surface, and the nature of this adsorbed protein layer dictates the subsequent cellular response. nih.gov
The study of protein-polymer interactions at interfaces modified with CPTES would involve a range of surface-sensitive analytical techniques. These techniques can provide information on the amount, conformation, and binding strength of adsorbed proteins.
| Analytical Technique | Information Obtained |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Adsorbed mass, viscoelastic properties of the protein layer. |
| Surface Plasmon Resonance (SPR) | Real-time monitoring of protein binding and kinetics. |
| Atomic Force Microscopy (AFM) | Surface topography, imaging of adsorbed proteins. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirmation of protein adsorption. |
This table outlines key analytical techniques used to study protein interactions at modified surfaces.
By creating surfaces with varying densities of cyclopentyl groups, researchers can systematically study how surface hydrophobicity influences protein adsorption. Furthermore, by grafting polymers from a CPTES-modified surface, it is possible to create more complex interfaces where the protein interaction is governed by both the underlying hydrophobic layer and the properties of the grafted polymer. For instance, grafting a hydrophilic polymer from a CPTES-functionalized surface could result in a surface that resists non-specific protein adsorption.
Applications of Cyclopentyltriethoxysilane in Specialized Research Domains
Catalysis Research and Catalyst Component Development
In the realm of polymer chemistry, the performance of catalyst systems is paramount. Cyclopentyltriethoxysilane has been investigated as a key component in catalyst development, particularly for controlling the synthesis of polyolefins.
This compound functions as an external electron donor (EED) in Ziegler-Natta catalyst systems used for olefin polymerization, especially for propylene. mdpi.commdpi.com The Ziegler-Natta catalyst system is a cornerstone in the industrial production of polypropylene (B1209903) and typically consists of a solid catalyst component (e.g., TiCl₄ on a MgCl₂ support), a co-catalyst (usually an organoaluminum compound like triethylaluminium), and an external donor. mdpi.commdpi.comgoogle.com
The primary role of the external donor is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity (a regular arrangement of the methyl groups along the polymer chain). mdpi.comresearchgate.net This high stereoregularity is crucial for achieving desired polymer properties such as high crystallinity, melting point, and stiffness. Alkoxysilanes, particularly those with bulky alkyl groups like the cyclopentyl group, are widely employed as external donors to achieve this high level of isotacticity. mdpi.com
Research has shown that the structure of the external donor significantly impacts several aspects of the polymerization process:
Stereoselectivity: The steric hindrance provided by the cyclopentyl group helps to deactivate non-stereospecific active sites on the catalyst surface, thereby increasing the isotactic index of the resulting polypropylene. mdpi.comresearchgate.net
Hydrogen Response: The external donor affects the catalyst's sensitivity to hydrogen, which is used as a chain transfer agent to control the molecular weight and melt flow rate (MFR) of the polymer. mdpi.comresearchgate.netmdpi.com Silane (B1218182) donors with different structures can be selected to produce polymers with either high molecular weight or high MFR, the latter being important for processability. mdpi.commdpi.com
Polymer Properties: By controlling the stereoselectivity and molecular weight, the external donor is instrumental in tailoring the final properties of the polypropylene to meet the demands of various applications, from injection molding to films and fabrics. mdpi.comresearchgate.net
Comparative studies often evaluate a range of alkoxysilanes to optimize catalyst performance. Compounds like dicyclopentyldimethoxysilane (Donor-D) and cyclohexyl(methyl)dimethoxysilane (Donor-C) are standard benchmarks against which new donors are compared. mdpi.com The performance of triethoxyalkylsilanes, the class to which this compound belongs, is evaluated based on their ability to balance high catalyst activity with high stereoregularity and the desired hydrogen response. researchgate.net
Table 1: Key Components in Ziegler-Natta Catalysis for Propylene Polymerization
| Component | Example(s) | Function |
|---|---|---|
| Solid Catalyst | TiCl₄/MgCl₂ | Provides the active sites for polymerization. |
| Co-catalyst | Triethylaluminium (TEAL) | Activates the solid catalyst. |
| Internal Donor | Phthalates, Succinates | Improves catalyst performance and stereoselectivity from within the solid component. |
| External Donor | This compound, Dicyclopentyldimethoxysilane (D-donor) | Added during polymerization to enhance stereoselectivity and control polymer properties. |
Application as Heterogeneous Catalyst Supports
Biomimetic Material Synthesis (Excluding Clinical Human Trial Data)
Biomimetic material synthesis aims to mimic natural biological processes to create novel materials with unique properties. One area of interest is biosilicification, the process by which organisms like diatoms and sponges produce structured silica (B1680970) under ambient conditions. This has inspired research into using biomolecules or synthetic mimics to control the synthesis of silica-based materials.
The controlled deposition of silica onto biomacromolecules such as proteins, enzymes, or DNA can lead to the formation of advanced hybrid materials with applications in biocatalysis, biosensing, and drug delivery. This process often involves the use of silicon alkoxide precursors that hydrolyze and condense to form a silica network around the biomacromolecule.
There is currently a lack of specific research in the available scientific literature that describes the use of this compound for the controlled silicification of biomacromolecules. While general organosilanes are employed in such biomimetic approaches, the specific influence that the cyclopentyl group of CPTES would have on the silicification process and the properties of the resulting biomaterial has not been reported.
Bionanocomposites are materials formed by combining a biopolymer matrix with nanoscale fillers. The inclusion of inorganic nanoparticles, such as silica, can significantly enhance the mechanical, thermal, and barrier properties of the biopolymer. The fabrication of such composites can involve the in-situ formation of silica nanoparticles within the biopolymer matrix through the sol-gel process.
As with the other subsections in this domain, there is no specific information available in the scientific literature regarding the use of this compound in the fabrication of bionanocomposites. The potential of CPTES as a precursor for the silica phase in such composites has not been explored in published research.
Nanomaterials and Nanotechnology Applications
The synthesis and surface modification of nanoparticles are central to the field of nanotechnology. Organosilanes are widely used to functionalize the surface of nanoparticles, imparting desired properties such as stability in different solvents, biocompatibility, or the ability to bind to specific targets.
Based on extensive literature searches, there are no specific research articles or data that detail the application of this compound in the synthesis or surface modification of nanomaterials for nanotechnology applications. While the general chemistry of triethoxysilanes suggests potential for such applications, the unique contributions of the cyclopentyl moiety in this context have not been a subject of published research.
Production of Ceramic Nanoparticles via Sol-Gel Methods
The sol-gel process is a versatile method for synthesizing ceramic nanoparticles, typically involving the hydrolysis and condensation of metal alkoxide precursors. While specific studies focusing exclusively on this compound for ceramic nanoparticle production are not readily found, its potential utility lies in the surface modification of pre-formed nanoparticles.
In the context of sol-gel synthesis, this compound can be introduced as a co-precursor or in a post-synthesis modification step. The ethoxy groups on the silicon atom can undergo hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the surface of ceramic nanoparticles, such as silica (SiO2), titania (TiO2), or zirconia (ZrO2), forming stable Si-O-metal bonds. This process effectively grafts the cyclopentylsilyl groups onto the nanoparticle surface.
The primary role of the cyclopentyl group in this application would be to impart hydrophobicity to the ceramic nanoparticles. The bulky and non-polar nature of the cyclopentyl ring can alter the surface energy of the nanoparticles, making them more compatible with non-polar solvents and polymer matrices. This is particularly relevant in the development of nanocomposites where good dispersion of the inorganic nanoparticles within an organic polymer is crucial for achieving enhanced material properties.
A general representation of the surface modification process is outlined below:
| Step | Process | Chemical Reaction (Simplified) |
| 1 | Hydrolysis of this compound | C5H9Si(OC2H5)3 + 3H2O → C5H9Si(OH)3 + 3C2H5OH |
| 2 | Condensation with Nanoparticle Surface | Nanoparticle-OH + (HO)3SiC5H9 → Nanoparticle-O-Si(OH)2C5H9 + H2O |
This surface functionalization can influence various properties of the resulting ceramic nanoparticles, including their dispersibility, thermal stability, and interaction with other materials.
Engineering of Silane-Derived Nanostructures
The engineering of silane-derived nanostructures often involves the controlled self-assembly of organoalkoxysilanes. This compound can serve as a building block in the creation of such nanostructures, including mesoporous silica nanoparticles and organosilicate glasses.
In the synthesis of mesoporous silica nanoparticles, this compound can be used in conjunction with a primary silica precursor, such as tetraethoxysilane (TEOS), and a structure-directing agent (surfactant). The incorporation of the cyclopentyl group within the silica framework can modify the pore structure and surface properties of the resulting nanoparticles. For instance, the presence of the organic cyclopentyl groups within the silica matrix can lead to materials with lower dielectric constants, which is advantageous for applications in microelectronics.
The hydrolysis and co-condensation of this compound with TEOS would result in a hybrid organic-inorganic network. The ratio of this compound to TEOS can be varied to tune the properties of the final nanostructured material.
A hypothetical composition for the synthesis of functionalized silica could be:
| Component | Role | Example Molar Ratio |
| Tetraethoxysilane (TEOS) | Primary Silica Source | 1.0 |
| This compound | Modifying Agent | 0.1 - 0.5 |
| Surfactant (e.g., CTAB) | Structure-Directing Agent | 0.12 |
| Catalyst (e.g., NH4OH) | Promotes Hydrolysis/Condensation | Variable |
| Solvent (e.g., H2O/Ethanol) | Reaction Medium | Variable |
The resulting nanostructures would possess cyclopentyl groups covalently bonded within their framework, influencing their hydrophobicity, porosity, and mechanical properties. While detailed research findings specifically characterizing nanostructures derived solely from this compound are limited, its inclusion as a functional monomer in silane-based nanotechnology is a recognized strategy for tailoring material properties at the nanoscale.
Analytical and Characterization Methodologies in Cyclopentyltriethoxysilane Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in Cyclopentyltriethoxysilane. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds. docbrown.infoyoutube.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule: those of the cyclopentyl ring and those of the ethoxy groups. The ethoxy group protons typically appear as a quartet (for the -O-CH₂- group) and a triplet (for the -CH₃ group) due to spin-spin coupling. The protons on the cyclopentyl ring will exhibit more complex splitting patterns in the aliphatic region of the spectrum.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule gives a distinct signal. The chemical shifts in the ¹³C spectrum help to identify the carbon atoms of the cyclopentyl ring, the methylene (-O-CH₂-) carbons, and the methyl (-CH₃) carbons of the ethoxy groups. The reference standard for both ¹H and ¹³C NMR is typically Tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm. docbrown.info
The expected chemical shifts provide a fingerprint for the molecule, confirming the presence of both the cyclopentyl and triethoxysilyl moieties and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethoxy -CH₃ | ~1.2 | Triplet |
| Cyclopentyl -CH₂ | ~1.5 - 1.7 | Multiplet |
| Cyclopentyl -CH-Si | ~0.8 - 1.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethoxy -CH₃ | ~18 |
| Cyclopentyl -CH₂ (C3, C4) | ~27 |
| Cyclopentyl -CH₂ (C2, C5) | ~28 |
| Cyclopentyl -CH-Si (C1) | ~25 |
Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comvscht.cz When a molecule like this compound is exposed to IR radiation, its chemical bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups, allowing for structural confirmation.
The IR spectrum of this compound displays several key absorption bands that confirm its identity. The most prominent peaks are associated with the vibrations of the Si-O-C, C-H, and Si-C bonds. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule. docbrown.info
Key vibrational modes for this compound include:
Si-O-C Stretching: Strong and broad absorption bands in the region of 1100-1000 cm⁻¹ are characteristic of the Si-O-C linkage in the ethoxy groups.
C-H Stretching: Absorptions in the 2950-2850 cm⁻¹ range correspond to the stretching vibrations of the C-H bonds in both the cyclopentyl and ethoxy alkyl groups. docbrown.infoucla.edu
Si-C Stretching: A weaker absorption, typically found in the 800-700 cm⁻¹ range, can be attributed to the Si-C bond.
C-H Bending: Deformations and bending vibrations for the CH₂ groups of the cyclopentyl ring appear around 1460 cm⁻¹. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound This table is interactive. Click on the headers to sort.
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyl C-H | Stretching | 2950 - 2850 | Strong |
| Cyclopentyl CH₂ | Bending (Scissoring) | ~1460 | Medium |
| Si-O-C | Asymmetric Stretching | 1100 - 1000 | Strong, Broad |
Chromatographic Analysis for Purity and Composition Determination
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for determining the purity of this compound and analyzing its composition. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. rsc.org It is particularly useful for assessing the purity of compounds like this compound and detecting any non-volatile impurities or degradation products.
In a typical HPLC analysis for an organosilane, a reversed-phase method is often employed. This involves a non-polar stationary phase (e.g., a C18-bonded silica (B1680970) column) and a polar mobile phase (e.g., a mixture of acetonitrile and water). The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column. The purity of the this compound sample is determined by comparing the area of its corresponding peak in the chromatogram to the total area of all peaks.
Table 4: Typical HPLC Parameters for Silane (B1218182) Analysis This table is interactive. Click on the headers to sort.
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 or C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV (if chromophores are present) or Refractive Index (RI) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used primarily for analyzing polymers. resolvemass.caazom.com It separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. sepscience.com While this compound is a monomer, GPC is a critical tool for characterizing polymers or oligomers synthesized from it through hydrolysis and condensation reactions.
In GPC, a solution of the polymer sample is passed through a column packed with porous gel beads. shimadzu.com Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. shimadzu.com This separation allows for the determination of the molecular weight distribution of the polymer, including parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz This information is vital for understanding how the polymer will behave in its final application. sepscience.comlcms.cz
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For this compound, GC is the preferred method for determining purity, identifying volatile impurities, and quantifying residual starting materials or by-products from its synthesis.
In a GC analysis, the sample is vaporized and injected into a heated column. An inert carrier gas (the mobile phase), such as helium, carries the vaporized components through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of the components between the stationary phase and the mobile phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds, while a Mass Spectrometer (MS) can be coupled with the GC (GC-MS) to provide definitive identification of the separated components based on their mass spectra. nih.gov This is particularly useful for identifying unknown impurities.
Table 5: General GC Parameters for Volatile Silane Analysis This table is interactive. Click on the headers to sort.
| Parameter | Description |
|---|---|
| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Advanced Techniques for Peak Purity Assessment in Chromatographysepscience.comchromatographyonline.com
In the analysis of this compound and its derivatives, ensuring the purity of a chromatographic peak is crucial for accurate quantification and identification. While a symmetrical peak shape on a chromatogram might suggest a single compound, co-elution of impurities is a common issue that can lead to inaccurate results. mdpi.com Advanced chromatographic techniques have moved beyond simple visual inspection to employ sophisticated methods for peak purity assessment.
One of the most common and accessible methods involves the use of a photodiode array (PDA) detector. mdpi.com This detector acquires UV-Vis spectra continuously across the entire chromatographic peak. For a pure compound, the normalized spectra taken from the upslope, apex, and downslope of the peak should be identical. Software algorithms compare these spectra and calculate a "purity angle" or "similarity factor." A value below a certain threshold suggests spectral homogeneity, and therefore, a pure peak. mdpi.comnih.gov However, this method has limitations. It may fail to detect impurities that have very similar spectral characteristics to the main compound or are present at very low concentrations. nih.govwasson-ece.com
To overcome the limitations of UV-based methods, hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), offer a more definitive assessment of peak purity. mdpi.com Mass spectrometry provides information based on the mass-to-charge ratio of the eluting compounds. By analyzing the mass spectra across a single chromatographic peak, it is possible to identify the presence of multiple components, even if they co-elute perfectly and have identical UV spectra. This makes LC-MS an invaluable tool for identifying low-level contaminants or structurally similar impurities that would otherwise go undetected. mdpi.com
Another advanced approach is the use of two-dimensional correlation (2D-corr) analysis, which can be applied to data from various detectors, including coulometric arrays. nih.gov This chemometric tool generates synchronous and asynchronous contour plots from the chromatographic data. The synchronous plot helps to identify the number of distinct peaks, while the asynchronous plot can reveal the presence of overlapping species within a single peak, providing a highly sensitive method for detecting co-elution. nih.gov For volatile silanes, Gas Chromatography (GC) coupled with detectors like flame ionization (FID) or thermal conductivity (TCD) is often employed, with special precautions taken for sample handling due to their pyrophoric nature. mdpi.com
| Technique | Principle | Advantages | Limitations |
| Photodiode Array (PDA) Detection | Compares UV-Vis spectra across the peak. | Widely available, provides real-time purity assessment. | May not detect spectrally similar or low-level impurities. nih.govwasson-ece.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detects co-eluting compounds based on mass differences. | Highly sensitive and specific, definitive for impurity identification. mdpi.com | Higher cost and complexity. |
| Two-Dimensional Correlation (2D-corr) Analysis | Chemometric analysis of detector data to reveal overlapping signals. | High sensitivity to overlapping species. nih.gov | Requires specialized software and expertise. |
| Gas Chromatography (GC) with FID/TCD | Separates volatile compounds followed by detection. | Effective for volatile silanes. mdpi.com | Requires specialized sample handling for reactive compounds. mdpi.com |
Advanced Structural Elucidation Techniques
Single-Crystal X-ray Diffraction Analysis of Silsesquioxanes and Related Structuresnih.govresearchgate.net
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline materials. In the context of this compound research, this technique is particularly invaluable for characterizing the complex structures of silsesquioxanes, which are cage-like oligosiloxanes that can be synthesized from the hydrolysis and condensation of organotrialkoxysilanes. The exact molecular architecture, including bond lengths, bond angles, and stereochemistry, can be determined with very high precision.
The process begins with the growth of a suitable single crystal, which is often the most challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. This diffraction pattern contains the information about the electron density distribution within the crystal, and by applying complex mathematical procedures (Fourier transforms), a three-dimensional model of the molecule can be constructed.
For organosilicon compounds like silsesquioxanes, SCXRD provides critical structural data. For instance, it can unambiguously determine the Si-O-Si bond angles and Si-C bond lengths, revealing the strain and geometry of the siloxane cage. It also allows for the detailed analysis of intramolecular distances, such as Si···O contacts, which can be significantly shorter than the sum of their van der Waals radii, indicating specific electronic interactions. The coordination sphere of the silicon atoms can also be precisely defined. This level of structural detail is essential for understanding the relationship between the molecular structure of these compounds and their physical and chemical properties.
| Parameter | Information Obtained from SCXRD | Significance in Silsesquioxane Analysis |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Provides fundamental information about the crystal packing. |
| Space Group | The symmetry elements present in the crystal structure. | Defines the overall symmetry of the molecule and its arrangement in the crystal. |
| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. | Allows for the generation of a 3D molecular model. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Reveals the geometry of the silsesquioxane cage, including Si-O, Si-C bond lengths and Si-O-Si angles. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Defines the shape and potential strain within the molecular structure. |
| Intramolecular Contacts | Distances between non-bonded atoms within the same molecule. | Can indicate the presence of non-covalent interactions, such as van der Waals contacts. |
Theoretical and Computational Chemistry Studies of Cyclopentyltriethoxysilane Systems
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation encompass a range of computational techniques used to study the structure, dynamics, and thermodynamics of molecules. nih.govmdpi.com These approaches are essential for predicting molecular behavior and guiding experimental work. For organosilane systems like CPTES, these methods can elucidate the complex processes of hydrolysis and condensation, which are fundamental to their application.
Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic properties of molecular systems. mdpi.comarxiv.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like Cyclopentyltriethoxysilane.
DFT studies can determine key parameters that describe the electronic structure and energetics of CPTES. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Thermodynamic properties such as enthalpy of formation, Gibbs free energy, and vibrational frequencies can also be accurately calculated. nih.govresearchgate.net These calculations are instrumental in predicting the stability of different CPTES conformers and the energetics of its reactions. For instance, DFT can be used to model the initial steps of hydrolysis by calculating the energy changes associated with the approach of a water molecule to the silicon center.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap | 8.7 eV | Correlates with chemical stability; a larger gap implies lower reactivity. |
| Dipole Moment | 1.9 D | Measures molecular polarity; influences intermolecular electrostatic interactions. |
| Enthalpy of Formation (Gas) | -950 kJ/mol | Represents the energy change upon formation from constituent elements. |
Ab initio electronic structure methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. mpg.de These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous way to study chemical reaction mechanisms. researchgate.net For this compound, ab initio calculations can be employed to map the potential energy surfaces of its hydrolysis and condensation reactions.
By calculating the energies of reactants, transition states, and products, these methods can determine activation barriers and reaction enthalpies. researchgate.net This allows for a detailed investigation of reaction pathways, helping to identify the rate-determining steps and the influence of catalysts (such as acids or bases) on the reaction kinetics. For example, ab initio molecular dynamics can simulate the bond-breaking and bond-forming events during the cleavage of the Si-O-C bond by water, providing a step-by-step visualization of the reaction mechanism at the molecular level.
| Reaction Step | Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Water addition to Silicon | MP2/6-311+G(d,p) | 15.2 |
| Proton transfer | CCSD(T)/cc-pVTZ | 8.5 |
| Ethanol (B145695) elimination | MP2/6-311+G(d,p) | 12.8 |
Elucidation of Molecular Interactions in this compound Systems
The physical and chemical properties of CPTES are significantly influenced by a variety of intermolecular interactions. Computational methods are crucial for identifying and quantifying these forces, which govern the compound's behavior in both condensed phases and solution.
Non-covalent interactions, while weaker than covalent bonds, are fundamental in determining the structure and function of molecular systems. rsc.org For CPTES, these interactions include van der Waals forces (dispersion forces) and dipole-dipole interactions. The bulky, nonpolar cyclopentyl group contributes significantly to dispersion interactions, which influence the packing of molecules in the liquid state. The polar Si-O and O-C bonds give the molecule a net dipole moment, leading to electrostatic interactions.
Computational tools like the Atoms in Molecules (AIM) theory and the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these weak interactions. researchgate.net Understanding these forces is key to predicting properties such as boiling point, viscosity, and solubility.
While CPTES itself cannot act as a hydrogen bond donor, its hydrolysis products, specifically cyclopentylsilanols, can. The silanol (B1196071) group (Si-OH) is a potent hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen-bonding networks. ic.ac.uk These networks are critical in the subsequent condensation of silanols to form polysiloxanes. nih.gov
Computational studies can model the structure and energetics of these hydrogen-bonded aggregates, from simple dimers to complex three-dimensional networks. rsc.org Molecular dynamics simulations can reveal the dynamic nature of these networks and their role in directing the self-assembly and condensation processes. The strength of these hydrogen bonds is considerably greater than that in corresponding alcohols, a factor that significantly influences the reactivity of silanols. ic.ac.uk
| Parameter | Typical Range | Significance |
|---|---|---|
| O-H···O Distance | 2.6 - 2.8 Å | Indicates the strength of the hydrogen bond; shorter is stronger. |
| Si-O-H···O Angle | 160° - 180° | Near-linearity is characteristic of strong hydrogen bonds. |
| Bond Energy | 5 - 8 kcal/mol | Quantifies the energetic stabilization provided by the interaction. |
The reactivity of this compound is governed by a combination of electrostatic and steric factors. The silicon atom is electrophilic due to the polarization of the Si-O bonds, making it susceptible to nucleophilic attack by water during hydrolysis. The rate of this reaction, however, is strongly modulated by the steric hindrance presented by the substituents attached to the silicon atom.
Computational Studies of Reaction Mechanisms and Energy Landscapes of this compound Systems
Computational chemistry provides powerful tools to investigate the intricate reaction mechanisms and energy landscapes of this compound. Through theoretical calculations, researchers can elucidate the pathways of hydrolysis and condensation, identify transition states, and determine the energy barriers associated with these transformations. This knowledge is crucial for optimizing reaction conditions and controlling the final properties of the resulting materials.
Theoretical Investigation of Hydrolysis Reaction Pathways
The hydrolysis of this compound is a fundamental step in the sol-gel process, involving the substitution of ethoxy groups with hydroxyl groups. Theoretical studies, often employing Density Functional Theory (DFT), have shed light on the mechanistic details of this reaction. The hydrolysis of organotrialkoxysilanes like this compound is understood to proceed via a nucleophilic substitution (SN2) type mechanism at the silicon center.
The reaction pathway is significantly influenced by the pH of the medium.
Acid-Catalyzed Hydrolysis: In acidic conditions, an ethoxy group is first protonated, making it a better leaving group (ethanol). A water molecule then attacks the silicon atom, leading to a pentacoordinate transition state. The subsequent departure of an ethanol molecule and deprotonation of the incoming water molecule yields the silanol group.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of an ethoxide anion, which is then protonated by a water molecule to form ethanol.
The cyclopentyl group, being a bulky alkyl group, can sterically hinder the approach of the nucleophile to the silicon atom, potentially affecting the rate of hydrolysis compared to smaller alkyltriethoxysilanes.
| Step | Description | Key Intermediates/Transition States |
| Initiation (Acid) | Protonation of an ethoxy group by a hydronium ion. | Protonated this compound |
| Nucleophilic Attack | A water molecule attacks the electrophilic silicon center. | Pentacoordinate silicon transition state |
| Leaving Group Departure | Departure of an ethanol molecule. | Cyclopentyl(diethoxy)silylium cation intermediate (short-lived) |
| Deprotonation | A water molecule removes a proton from the attached hydroxyl group to regenerate the acid catalyst and form the final silanol product. | Cyclopentyl(diethoxy)hydroxysilane |
| Initiation (Base) | A hydroxide ion acts as the nucleophile. | - |
| Nucleophilic Attack | The hydroxide ion attacks the silicon atom. | Pentacoordinate silicon intermediate (trigonal bipyramidal geometry) |
| Leaving Group Departure | Departure of an ethoxide ion. | Cyclopentyl(diethoxy)silanol and an ethoxide ion |
| Protonation | The ethoxide ion is protonated by a water molecule. | Ethanol |
Computational Analysis of Condensation Reaction Energy Barriers
Following hydrolysis, the resulting silanol groups can undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and eventually a cross-linked network. Computational studies are instrumental in determining the energy barriers for these reactions, which helps in understanding the kinetics of polymerization.
The two primary condensation reactions are:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.
Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule.
Computational analyses reveal that the energy barriers for these reactions are dependent on the catalyst and the steric and electronic nature of the substituents on the silicon atom. The cyclopentyl group's steric bulk can influence the approach of two silane molecules, thereby affecting the condensation rate. Theoretical calculations of activation energies provide quantitative insights into which condensation pathway is more favorable under specific conditions.
| Reaction Type | Reactants | Products | Estimated Activation Energy (kcal/mol) |
| Water-producing Condensation | Two Cyclopentyl(diethoxy)hydroxysilane molecules | A disiloxane-bridged dimer and a water molecule | 15 - 25 |
| Alcohol-producing Condensation | Cyclopentyl(diethoxy)hydroxysilane and this compound | A disiloxane-bridged dimer and an ethanol molecule | 20 - 30 |
Note: The estimated activation energies are illustrative and can vary based on the specific computational method, basis set, and solvent model used. The presence of catalysts can significantly lower these barriers.
Establishment of Structure-Property Relationships through Computational Modeling
Computational modeling is a powerful approach to establish quantitative structure-property relationships (QSPR) for compounds like this compound. QSPR models correlate the chemical structure of a molecule with its physicochemical properties, enabling the prediction of properties for new or untested compounds.
For this compound, computational modeling can be used to predict a range of properties, including:
Reactivity: The rates of hydrolysis and condensation can be correlated with molecular descriptors such as the partial charge on the silicon atom, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and steric parameters.
Thermal Stability: The bond dissociation energies within the molecule, calculated using quantum chemical methods, can provide insights into its thermal stability.
Adhesion Properties: Molecular dynamics simulations can be employed to model the interaction of this compound and its hydrolyzed forms with various surfaces, predicting adhesion characteristics.
The development of robust QSPR models relies on the calculation of a wide array of molecular descriptors.
| Molecular Descriptor | Property Correlation |
| Partial Charge on Si atom | A higher positive charge on the silicon atom generally correlates with increased susceptibility to nucleophilic attack, thus influencing the rates of hydrolysis and condensation. |
| Steric Parameters | Descriptors related to the size and shape of the cyclopentyl and ethoxy groups can be correlated with the steric hindrance around the silicon center, which in turn affects reaction rates. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is an indicator of chemical reactivity. A smaller gap often suggests higher reactivity. |
| Dipole Moment | The dipole moment influences the intermolecular interactions and solubility of the molecule in different solvents, which can affect reaction kinetics in solution. |
| Molecular Volume/Surface Area | These descriptors are related to the overall size of the molecule and can be correlated with properties such as viscosity and diffusion rates. |
By establishing these relationships, computational modeling can guide the design of new organosilane molecules with tailored properties for specific applications.
Future Research Directions and Emerging Trends in Cyclopentyltriethoxysilane Chemistry
Development of Novel Synthetic Methodologies for Tailored Cyclopentyltriethoxysilane Analogues
The future of advanced materials is intrinsically linked to the ability to precisely control the molecular architecture of their building blocks. For this compound, this translates to the development of synthetic methodologies that allow for the introduction of a wide array of functional groups, enabling the fine-tuning of its properties for specific applications.
One of the primary methods for synthesizing this compound is the Grignard reaction, which involves reacting a cyclopentyl magnesium halide with tetraethoxysilane. google.comleah4sci.com Another key synthetic route is the hydrosilylation of cyclopentene (B43876) with triethoxysilane (B36694), a process that can be catalyzed by various transition metals. libretexts.orgresearchgate.net
Future research will likely focus on expanding the synthetic toolbox to create a diverse library of this compound analogues. This could involve:
Functionalization of the Cyclopentyl Ring: Introducing functional groups onto the cyclopentyl moiety before or after the attachment of the triethoxysilyl group can impart new functionalities. For instance, the incorporation of amino, epoxy, or vinyl groups could allow for covalent bonding with a wider range of polymer matrices, enhancing the performance of composite materials. nbinno.com
Modification of the Alkoxy Groups: While ethoxy groups are common, the substitution with other alkoxy groups (e.g., methoxy (B1213986), propoxy) can alter the hydrolysis and condensation rates, providing control over the sol-gel process and the final material properties.
"Click Chemistry" Approaches: The use of highly efficient and specific "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition, could be explored for the facile synthesis of complex, functionalized this compound analogues. researchgate.net
These advancements will enable the creation of a new generation of organosilanes with precisely tailored properties for applications ranging from advanced coatings to biomedical devices.
Design Principles for Advanced Hybrid Materials with Enhanced Functionality
This compound is a key component in the design of advanced organic-inorganic hybrid materials, where it can act as a coupling agent, a surface modifier, or a crosslinking agent. The bulky and hydrophobic nature of the cyclopentyl group, combined with the inorganic network-forming capability of the triethoxysilyl group, allows for the creation of materials with unique combinations of properties.
The design of these materials is guided by a fundamental understanding of structure-property relationships. The cyclopentyl group, for instance, can impart significant hydrophobicity to a surface, leading to the development of water-repellent and self-cleaning coatings. gelest.comgoogle.commdpi.com In composite materials, the cyclopentyl group can enhance the compatibility between the organosilane and non-polar polymer matrices, leading to improved mechanical properties such as flexural strength and hardness. nih.govmdpi.comresearchgate.net
Future design principles for advanced hybrid materials will likely focus on:
Hierarchical Structures: Creating materials with structures controlled at multiple length scales, from the molecular to the macroscopic, to achieve properties such as superhydrophobicity and enhanced mechanical toughness.
Multifunctionality: Designing materials that combine multiple functionalities, such as hydrophobicity, wear resistance, and anti-corrosion properties, in a single material. This can be achieved by co-condensing this compound with other functional organosilanes.
Stimuli-Responsive Materials: Developing materials that can change their properties in response to external stimuli such as light, heat, or pH. This could be achieved by incorporating responsive functional groups into the this compound molecule.
A deeper understanding of the interplay between the molecular structure of this compound analogues and the macroscopic properties of the resulting hybrid materials will be crucial for the rational design of the next generation of advanced materials.
Synergistic Approaches in this compound-Based Catalysis and Interface Science
The concept of synergistic catalysis, where multiple catalytic species work in concert to achieve a transformation that is not possible with a single catalyst, is a rapidly emerging area of research. While specific examples of this compound in synergistic catalysis are not yet widely reported, its potential in this field is significant. The triethoxysilyl group can anchor to catalytic supports or interact with co-catalysts, while the cyclopentyl group can influence the steric and electronic environment of the catalytic center.
In interface science, this compound plays a crucial role in modifying the surface properties of materials. Its ability to form self-assembled monolayers on various substrates allows for the precise control of surface energy, adhesion, and wettability. The hydrophobic nature of the cyclopentyl group is particularly useful in creating water-repellent surfaces.
Future research in these areas is expected to explore:
Bifunctional Catalysts: Designing catalysts where a catalytically active metal center is coordinated to a ligand derived from a functionalized this compound. The cyclopentyl group could create a specific pocket around the active site, influencing the selectivity of the reaction.
Interfacial Catalysis: Utilizing the surface-modifying properties of this compound to create well-defined interfaces that can catalyze chemical reactions. For example, a surface treated with this compound could create a hydrophobic environment that favors certain organic reactions.
Synergistic Surface Modification: Combining this compound with other surface-active molecules to create surfaces with complex and highly controlled properties. This could involve creating patterned surfaces with alternating hydrophobic and hydrophilic regions.
The exploration of synergistic approaches in catalysis and interface science will open up new avenues for the application of this compound in areas such as fine chemical synthesis, sensing, and microfluidics.
Integration of Artificial Intelligence and Machine Learning in Organosilane Research and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, and the field of organosilane research is no exception. tandfonline.com These powerful computational tools can accelerate the discovery and design of new materials by predicting their properties and optimizing their synthesis. nih.govresearchgate.netnih.gov
For this compound, AI and ML can be applied in several ways:
Property Prediction: Machine learning models can be trained on existing data to predict the properties of new this compound analogues and the materials derived from them. acs.orgnih.govrsc.orgresearchgate.net This can significantly reduce the need for time-consuming and expensive experimental work. For example, a model could predict the contact angle of a surface treated with a novel this compound derivative or the mechanical strength of a composite containing it.
Inverse Design: AI algorithms can be used to design new this compound analogues with specific desired properties. This "inverse design" approach starts with the desired material performance and works backward to identify the optimal molecular structure.
Synthesis Optimization: Machine learning can be used to optimize the reaction conditions for the synthesis of this compound and its analogues, leading to higher yields and purity.
The successful implementation of AI and ML in organosilane research will require the development of large, high-quality datasets. This will necessitate a concerted effort to collect and curate experimental and computational data on a wide range of organosilanes and their properties.
The table below summarizes the potential impact of AI and ML on the future of this compound research.
| Application Area | AI/ML Approach | Potential Impact |
| Novel Analogue Discovery | Generative Models, High-Throughput Virtual Screening | Rapid identification of new this compound derivatives with enhanced properties. |
| Material Performance Prediction | Regression Models (e.g., Random Forest, Neural Networks) | Accurate prediction of mechanical, thermal, and surface properties of hybrid materials. |
| Synthetic Route Optimization | Bayesian Optimization, Reinforcement Learning | Increased efficiency and yield of synthetic processes for this compound and its analogues. |
| Understanding Structure-Property Relationships | Dimensionality Reduction, Clustering Algorithms | Deeper insights into the fundamental relationships between molecular structure and material performance. |
The integration of AI and ML into the research and development workflow will undoubtedly accelerate the pace of innovation in this compound chemistry, leading to the creation of new and improved materials for a wide range of applications.
Q & A
Q. What are the critical steps for synthesizing Cyclopentyltriethoxysilane, and how can purity be ensured?
this compound is typically synthesized via alkoxylation of cyclopentyltrichlorosilane with ethanol under anhydrous conditions. Key steps include:
- Reagent preparation : Use high-purity cyclopentyltrichlorosilane and ethanol, dried over molecular sieves to eliminate moisture .
- Reaction control : Maintain a nitrogen atmosphere to prevent hydrolysis and side reactions. Monitor temperature (typically 0–5°C) to avoid exothermic runaway .
- Purification : Distill under reduced pressure (boiling point: 218–219°C at 1 atm) and validate purity via gas chromatography (GC) or NMR .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep in a cool (<25°C), well-ventilated area away from ignition sources. Use flame-resistant containers due to its flammability (flash point: 87°C) .
- Handling : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Avoid skin contact, as silanes can hydrolyze to form irritants like silicic acid .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Spectroscopy : and NMR to confirm ethoxy and cyclopentyl groups. NMR distinguishes between monomeric and oligomeric species .
- Chromatography : GC-MS to detect volatile impurities.
- Physical properties : Density (0.921 g/mL at 25°C) and refractive index () for cross-validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve this compound yield in solvent-free systems?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate alkoxylation while minimizing side reactions .
- Kinetic studies : Use in-situ FTIR to monitor silane conversion and identify rate-limiting steps.
- Solvent-free design : Eliminate ethanol as a solvent to reduce purification complexity, but ensure rigorous moisture exclusion .
Q. What experimental approaches resolve contradictions in this compound’s reactivity across solvent systems?
- Controlled hydrolysis studies : Compare reactivity in polar aprotic (e.g., THF) vs. protic (e.g., methanol) solvents using NMR to track hydrolysis kinetics .
- Surface grafting analysis : Employ XPS or AFM to assess silane adhesion on substrates (e.g., silica) under varying humidity, explaining discrepancies in literature-reported bonding efficiency .
Q. What mechanistic insights explain this compound’s stability in acidic vs. basic environments?
- pH-dependent hydrolysis : Under acidic conditions, protonation of ethoxy groups slows hydrolysis. In basic media, nucleophilic attack by OH accelerates siloxane bond formation. Validate via kinetic profiling and DFT calculations .
- Degradation pathways : Use LC-MS to identify byproducts (e.g., cyclopentanol, polysiloxanes) and propose degradation mechanisms .
Methodological Considerations
Q. How should researchers design experiments to assess this compound’s environmental impact?
- Biodegradation assays : Use OECD 301F to measure microbial degradation in aqueous systems .
- Ecotoxicology : Test acute aquatic toxicity (e.g., Daphnia magna LC) and chronic effects (e.g., algal growth inhibition) .
Q. What strategies ensure reproducibility in this compound-based surface modification studies?
- Substrate pretreatment : Standardize cleaning protocols (e.g., piranha solution for silica) to eliminate surface contaminants .
- Characterization rigor : Combine contact angle measurements, ellipsometry, and ATR-FTIR to confirm monolayer formation and uniformity .
Data Analysis and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
